(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid
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Overview
Description
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is an organic compound characterized by a dioxane ring substituted with a propanoic acid group. This compound is notable for its unique structural features, which include a six-membered dioxane ring with two oxygen atoms and a propanoic acid moiety. The presence of the dioxane ring imparts specific chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate carboxylic acid derivative in the presence of an acid catalyst. The reaction conditions often require moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dioxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, particularly in the development of polymers and resins.
Mechanism of Action
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid involves its interaction with specific molecular targets. The dioxane ring can interact with enzymes or receptors, modulating their activity. The propanoic acid group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s overall biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,3-dioxan-4-yl acetate: Similar in structure but with an acetate group instead of a propanoic acid group.
1,4-Dioxane: A simpler dioxane compound without the propanoic acid moiety.
2,4,6-Substituted 1,3-dioxanes: These compounds have different substituents on the dioxane ring, leading to varied chemical properties.
Uniqueness
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a dioxane ring with a propanoic acid group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-6(8(10)11)7-4-12-5-9(2,3)13-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-,7?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWIWIKMNWKWEQ-ULUSZKPHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCC(O1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COCC(O1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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